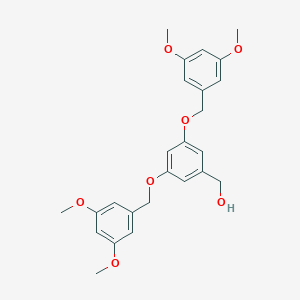

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

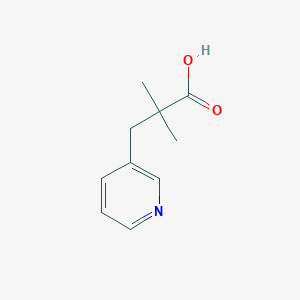

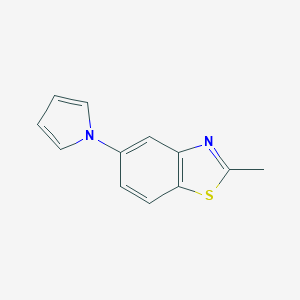

The synthesis of compounds related to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene involves the Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate, catalyzed by piperidine. This method has been utilized to prepare novel trisubstituted ethylenes, including those with fluoro, methoxy, and methyl substitutions on the phenyl ring. These compounds were then copolymerized with styrene to study their polymerization behavior and properties (Kharas et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene has been determined using various spectroscopic techniques, including IR, 1H and 13C-NMR, and sometimes X-ray crystallography. These studies provide insights into the bond lengths, angles, and overall geometry of the molecule. For example, compounds with similar structures have been synthesized and analyzed to understand the effect of substituents on the molecular conformation and stability (Liang, 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo further functionalization through reactions with various reagents. Studies have shown that these compounds can participate in reactions that introduce new functional groups or modify existing ones, significantly altering their chemical properties and potential applications (Pimenova et al., 2003).

科学的研究の応用

Copolymerization with Styrene

The chemical compound has been investigated for its role in novel copolymerization processes. Kharas et al. (2017) explored the synthesis of trisubstituted ethylenes, including derivatives like 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, and their copolymerization with styrene. These monomers, prepared via piperidine catalyzed Knoevenagel condensation, were copolymerized in solution with radical initiation. The study detailed the copolymers' composition, structural analysis through IR, 1H and 13C-NMR, GPC, DSC, and TGA, highlighting the decomposition characteristics and thermal stability of these novel materials (Kharas et al., 2017).

Synthesis and Characterization

Another study by Pimenova et al. (2003) delved into the synthesis and reactions of related compounds, showcasing the versatility of fluoro and methoxy substituted phenyl propenes in chemical synthesis. This research provides foundational knowledge on the chemical behavior and reaction pathways of such compounds, although it investigates a slightly different chemical structure (Pimenova et al., 2003).

Advanced Copolymer Structures

Further investigations by Kharas et al. in various studies have contributed to understanding the broad potential of these compounds in creating advanced copolymer structures with styrene, examining their composition, thermal properties, and structural characteristics. These studies collectively emphasize the compound's role in generating polymers with specific properties, such as altered thermal stability and decomposition behaviors (Kharas et al., 2016), (Kharas et al., 2019).

作用機序

特性

IUPAC Name |

4-fluoro-1-methoxy-2-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7H,1,6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVRNUGYXWBQHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC(=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641236 |

Source

|

| Record name | 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene | |

CAS RN |

178977-00-9 |

Source

|

| Record name | 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)